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Compound of Interest

Compound Name:
2-amino-4-chloro-5-

sulfamoylbenzamide

Cat. No.: B127516 Get Quote

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of

furosemide analogs for researchers, scientists, and drug development professionals. We will

dissect the furosemide molecule to understand its core pharmacophore, explore how

modifications to its key functional groups impact diuretic efficacy, and provide the experimental

frameworks necessary for robust evaluation.

Furosemide: Mechanism of Action and Therapeutic
Foundation
Furosemide is a potent loop diuretic used clinically to manage edema associated with heart

failure, liver cirrhosis, and renal disease, as well as hypertension.[1][2][3] Its therapeutic effect

is derived from the potent and specific inhibition of the Na+-K+-2Cl- cotransporter (NKCC2)

located in the thick ascending limb of the Loop of Henle.[1][4] By blocking this transporter,

furosemide prevents the reabsorption of a significant portion of filtered sodium, chloride, and

potassium, leading to a powerful diuretic effect.[1][5] This targeted mechanism is the

cornerstone for designing and evaluating new analogs.
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Caption: Furosemide's mechanism of action via NKCC2 inhibition.

The Furosemide Pharmacophore: Essential
Structural Features
Decades of research have established that the diuretic activity of furosemide and its analogs is

intrinsically linked to a few key structural motifs. These compounds are derivatives of 5-

sulfamoyl-2-aminobenzoic acid or 5-sulfamoyl-3-aminobenzoic acid.[6][7] The essential

components for optimal activity are outlined below.
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Caption: Key pharmacophoric features of the furosemide scaffold.

The fundamental SAR can be summarized as follows:

C-1 Carboxylic Acid: The acidic carboxyl group is crucial for optimal diuretic activity.[3][6] It is

believed to interact with a cationic site on the transporter.

C-4 Activating Group: The presence of an electron-withdrawing group, typically a chlorine

atom, at this position enhances diuretic potency.[6][7] Other groups like alkoxy or benzyl can

also serve this purpose.[7]

C-5 Sulfonamide Group: This group is indispensable for diuretic activity.[6][7]

C-2 Amine Substituent: While the amine itself is important, the nature of its substituent (the

furfuryl group in furosemide) can be varied to modulate potency and other pharmacological

properties.[8]

Comparative Analysis of Furosemide Analogs: A
Positional Breakdown
The development of furosemide analogs is driven by efforts to enhance efficacy, improve

pharmacokinetic profiles, and reduce side effects.[1] The following sections compare

modifications at key positions.

Modification of the C-1 Carboxylic Acid Group
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The acidic nature of the C-1 carboxylate is paramount. Bioisosteric replacement, a common

strategy in medicinal chemistry to swap functional groups while retaining biological activity, has

been explored with limited success for this position.[9][10]
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Modification Original Group
Replacement
Group

Effect on
Diuretic
Activity

Rationale &
Insights

Bioisosteric

Replacement
-COOH Tetrazole

Activity often

reduced or lost

While tetrazole is

a well-known

bioisostere for

carboxylic acid

and can improve

properties like

oral

bioavailability, it

appears unable

to replicate the

specific

interactions

required for

potent NKCC2

inhibition in this

scaffold.[8][11]

Esterification -COOH -COOR (Ester)
Inactive

(Prodrug)

Esters are

inactive but can

be used as

prodrugs. In vivo,

they are

hydrolyzed by

esterases to

release the

active carboxylic

acid form. This

strategy can be

used to modify

pharmacokinetic

s.

Modification of the C-2 Amine Substituent
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The furfuryl group at the C-2 amino position is a key site for modification to fine-tune activity

and explore new therapeutic applications.
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Modification Original Group
Replacement
Group(s)

Effect on
Activity

Rationale &
Insights

Heterocyclic

Replacement
Furfuryl Thienyl, Benzyl

Diuretic activity is

often retained

Studies have

shown that

replacing the

furan ring with

other aromatic or

heteroaromatic

systems like

thiophene or

benzene is well-

tolerated and can

maintain diuretic

potency.[8] This

suggests the

primary role is to

provide a specific

steric and

electronic profile

rather than a

specific furan-

receptor

interaction.

Aliphatic Chains Furfuryl
Various alkyl

chains

Variable;

generally

decreases

activity

Replacing the

aromatic furfuryl

group with

simple alkyl

chains often

leads to a

decrease in

activity,

highlighting the

importance of the

aromatic moiety

for optimal

binding.
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Lipophilicity Furfuryl
More lipophilic

groups

Can increase

potency up to a

point

The overall

lipophilicity of the

molecule,

influenced by the

C-2 substituent,

plays a role in its

biological activity.

[12] However, an

excessive

increase in the

partition

coefficient (log P)

does not further

enhance diuretic

effects.[12]

Modifications for Novel Therapeutic Targets
Interestingly, the furosemide scaffold has been successfully adapted to target pathologies

beyond diuresis, demonstrating the platform's versatility.

Therapeutic Area Key Modifications Resulting Activity Supporting Data

Alzheimer's Disease

Extensive

modifications of the C-

2 amine substituent

and other positions.

Inhibition of Aβ

aggregation and

neuroinflammation.

[13][14]

Certain analogs (e.g.,

3g, 34) inhibited the

production of

inflammatory markers

like TNF-α and IL-6

and also inhibited Aβ

fibrillization.[13]

Experimental Protocols for Analog Evaluation
A robust screening cascade is essential for evaluating novel furosemide analogs. This typically

involves a primary in vitro assay to confirm target engagement, followed by an in vivo model to

assess the physiological diuretic effect.[1]
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In Vitro Screening: NKCC2 Inhibition Assay
This assay provides a quantitative measure of a compound's ability to directly inhibit the

NKCC2 cotransporter. A common method utilizes cells engineered to express NKCC2 and

measures the uptake of a radioactive tracer like ⁸⁶Rb⁺ (as a surrogate for K⁺).[1]

Step-by-Step Methodology:

Cell Culture: Maintain HEK293 cells that are stably expressing human NKCC2 in appropriate

culture media.

Cell Plating: Seed the cells into 96-well plates and allow them to grow to confluence.

Pre-incubation: Wash the cells with a chloride-free medium to stimulate NKCC2 activity. Pre-

incubate the cells for 15-20 minutes with varying concentrations of the furosemide analogs.

Include furosemide as a positive control.[1]

Ion Uptake: Initiate ion transport by adding a flux medium containing ⁸⁶Rb⁺, Na⁺, K⁺, and

Cl⁻, along with the corresponding analog concentrations.[1]

Termination and Lysis: After a brief incubation (e.g., 2-5 minutes), halt the uptake by rapidly

washing the cells with an ice-cold stop solution. Lyse the cells to release the intracellular

contents.

Quantification: Measure the amount of ⁸⁶Rb⁺ taken up by the cells using a liquid scintillation

counter.[1]

Data Analysis: Calculate the percentage of inhibition for each analog concentration relative

to an untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by

fitting the data to a dose-response curve. Furosemide typically exhibits an IC₅₀ in the low

micromolar range for NKCC2.[1]

In Vivo Screening: Rat Diuretic Activity (Lipschitz Test)
The Lipschitz test is a standard in vivo method for quantifying the diuretic, natriuretic (Na⁺

excretion), and kaliuretic (K⁺ excretion) activity of new compounds.[1]

Step-by-Step Methodology:
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Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).[1] Acclimatize animals

to metabolic cages before the experiment.[15]

Fasting & Hydration: Fast the animals for approximately 18 hours with free access to water.

[15] Provide a saline load (e.g., 0.9% NaCl, 5 mL/100g body weight) orally to ensure a

uniform state of hydration and promote urine flow.[16][17]

Grouping and Administration: Divide animals into groups: a vehicle control group (e.g.,

normal saline), a positive control group (furosemide, typically 10-20 mg/kg), and test groups

for each analog at various doses.[15][17][18] Administer compounds via an appropriate route

(e.g., intraperitoneally or orally).

Urine Collection: Place individual rats in metabolic cages, which are designed to separate

urine and feces. Collect urine at set time intervals (e.g., every 30 minutes for 2-5 hours).[17]

[18]

Measurement and Analysis:

Urine Volume: Measure the total volume of urine collected for each animal at each time

point.[16]

Electrolytes: Analyze urine samples for Na⁺, K⁺, and Cl⁻ concentrations using a flame

photometer or ion-selective electrodes.

pH: Measure the pH of the collected urine.[16]

Data Expression: Calculate the total urine output (e.g., mL/100g body weight) and total

electrolyte excretion over the collection period. Compare the results from the test and

positive control groups to the vehicle control group to assess diuretic activity.[16]
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Caption: Experimental workflow for screening furosemide analogs.
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Conclusion and Future Directions
The structure-activity relationship of furosemide is well-defined, centering on the 5-sulfamoyl-

anthranilic acid core. The carboxylic acid and sulfonamide moieties are critical for activity, while

the substituents at the C-2 and C-4 positions provide avenues for modulating potency,

selectivity, and pharmacokinetic properties. While the primary focus has been on diuretic

activity, recent research demonstrates the potential of the furosemide scaffold as a platform for

developing agents for other complex diseases, such as neuroinflammatory disorders.[13]

Future research will likely focus on leveraging this versatile chemical backbone to design

compounds with novel mechanisms of action or improved therapeutic indices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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